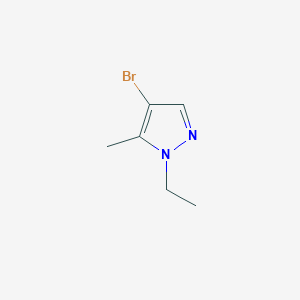

4-bromo-1-ethyl-5-methyl-1H-pyrazole

描述

Historical Context and Significance of Pyrazole (B372694) Core Structures

The journey of pyrazole chemistry began in the 19th century, with the first synthesis of the parent pyrazole molecule reported in 1883. chemicalbook.com This five-membered heterocyclic ring, composed of three carbon atoms and two adjacent nitrogen atoms, quickly became a subject of intense study due to its unique chemical properties and reactivity. sigmaaldrich.com The term "pyrazole" itself was coined by German chemist Ludwig Knorr in the same year. The arrangement of the nitrogen atoms within the ring—one acting as a proton donor (pyrrole-like) and the other as a proton acceptor (pyridine-like)—imparts a distinct electronic character that allows for a wide array of chemical modifications. bldpharm.com This inherent versatility has been a driving force behind the enduring significance of the pyrazole core in synthetic organic chemistry.

Prevalence and Diverse Applications of Pyrazoles in Chemical Science

The pyrazole scaffold is a privileged structure in chemical science, appearing in a vast number of synthetic compounds with a broad spectrum of applications. sigmaaldrich.comresearchgate.net This prevalence is a testament to the ability of chemists to tailor the properties of pyrazole derivatives by introducing various functional groups onto the core ring structure.

Perhaps the most significant impact of pyrazoles has been in the field of medicine. The pyrazole moiety is a key pharmacophore found in numerous approved drugs and clinical candidates. chemicalbook.comsigmaaldrich.com These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. sigmaaldrich.comresearchgate.net A notable example is Celecoxib, a potent anti-inflammatory drug used to treat arthritis. chemicalbook.com The ability of the pyrazole ring to interact with various biological targets has made it a cornerstone in modern drug discovery and development. chemicalbook.com

Table 1: Examples of Pharmacologically Active Pyrazole Derivatives

| Compound | Therapeutic Area |

| Celecoxib | Anti-inflammatory chemicalbook.com |

| Rimonabant | Anti-obesity (withdrawn) |

| Sildenafil | Erectile dysfunction |

| Stanozolol | Anabolic steroid |

| Zaleplon | Hypnotic |

This table is for illustrative purposes and does not represent an exhaustive list.

Beyond medicine, pyrazole derivatives play a crucial role in modern agriculture. They are utilized as potent herbicides, insecticides, and fungicides, contributing to crop protection and food security. sigmaaldrich.comresearchgate.netglobalresearchonline.net For instance, pyraclostrobin (B128455) is a widely used fungicide that effectively controls a variety of plant diseases. The development of pyrazole-based agrochemicals is an active area of research, with a focus on creating more effective and environmentally benign solutions. punagri.comgoogle.com

In the realm of materials science, the unique electronic and structural properties of pyrazoles are being harnessed to create novel materials. Their incorporation into polymers can lead to materials with enhanced thermal stability and specific conductive properties. researchgate.net Furthermore, pyrazole-containing compounds are being investigated for their potential use in the development of photovoltaic materials for solar energy conversion.

The aromatic nature of the pyrazole ring also lends itself to applications in the field of optics and imaging. Certain pyrazole derivatives exhibit fluorescence, meaning they can absorb light at one wavelength and emit it at a longer wavelength. sigmaaldrich.com This property makes them valuable as fluorescent probes and dyes for various scientific applications, including biological imaging and as components in organic light-emitting diodes (OLEDs). sigmaaldrich.com

Rationale for Investigating 4-bromo-1-ethyl-5-methyl-1H-pyrazole

While the broader family of pyrazoles has been extensively studied, the specific compound This compound represents a more novel area of investigation. Publicly available research specifically detailing the synthesis, properties, and applications of this exact molecule is limited. However, a strong rationale for its investigation can be constructed based on the known influence of its constituent functional groups on the pyrazole core.

The structural features of this compound suggest several avenues for its potential utility:

The Bromo Group at the 4-Position: The presence of a bromine atom at the C4 position of the pyrazole ring is particularly significant. Halogen atoms, such as bromine, are versatile synthetic handles. They can be readily replaced or modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of other functional groups. This makes this compound a potentially valuable intermediate for the synthesis of more complex and diverse pyrazole derivatives. The bromine atom can also influence the electronic properties of the pyrazole ring, potentially enhancing its biological activity or modifying its photophysical properties.

The Methyl Group at the 5-Position: The methyl group at the C5 position can also impact the molecule's steric and electronic properties. It can influence how the molecule binds to a biological target and can affect its metabolic stability.

Table 2: Structural Features of this compound and Their Potential Significance

| Functional Group | Position | Potential Significance |

| Bromo | 4 | Versatile synthetic handle for further functionalization; potential to modulate electronic properties and biological activity. |

| Ethyl | 1 | Influences lipophilicity and pharmacokinetic properties; blocks N1 position from further reaction. |

| Methyl | 5 | Affects steric and electronic properties; can influence binding to biological targets and metabolic stability. |

Given the established importance of substituted pyrazoles across various scientific disciplines, the investigation of novel derivatives like this compound is a logical and promising endeavor. Its unique combination of functional groups presents an opportunity to explore new chemical space and potentially discover compounds with enhanced or novel properties for applications in medicine, agriculture, and materials science. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-ethyl-5-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWRJJVWOLSSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649224 | |

| Record name | 4-Bromo-1-ethyl-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171667-09-6 | |

| Record name | 4-Bromo-1-ethyl-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-ethyl-5-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Bromo 1 Ethyl 5 Methyl 1h Pyrazole

Established Synthetic Routes to Substituted Pyrazoles

The construction of the pyrazole (B372694) ring is predominantly achieved through two major strategies: the condensation of a C-C-C unit with a hydrazine (B178648) derivative (N-N unit) or the 1,3-dipolar cycloaddition of a 1,3-dipole containing two nitrogen atoms with a dipolarophile. researchgate.netchim.it

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, offering a direct and versatile approach to a wide array of derivatives. mdpi.com These methods typically involve the reaction of a hydrazine with a 1,3-dielectrophilic species. chim.it

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govbeilstein-journals.org This reaction is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. mdpi.commdpi.com The reaction proceeds through the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

A significant challenge in this synthesis is controlling regioselectivity when using unsymmetrical 1,3-diketones and substituted hydrazines, which can lead to the formation of two possible regioisomers. beilstein-journals.orgmdpi.com Reaction conditions, such as the solvent and pH, can influence the isomeric ratio. For instance, conducting the cyclocondensation in aprotic dipolar solvents like N,N-dimethylacetamide can afford better regioselectivity compared to traditional protic solvents like ethanol. nih.gov

To illustrate this methodology for the target compound, 4-bromo-1-ethyl-5-methyl-1H-pyrazole, one would theoretically start with a brominated 1,3-dicarbonyl compound, such as 3-bromo-2,4-pentanedione, and react it with ethylhydrazine (B1196685).

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation of 1,3-Diketones with Hydrazines

| 1,3-Diketone Substrate | Hydrazine Derivative | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetylacetone | 2,4-Dinitrophenylhydrazine | Various | Catalyst screening | 1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole | Varies | mdpi.com |

| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine hydrochloride | N,N-Dimethylacetamide | Ambient temperature | 1-Aryl-5-aryl-3-(trifluoromethyl)-1H-pyrazole | 74–77% | nih.gov |

This table presents generalized examples from the literature to illustrate the reaction scope.

An alternative route to the necessary 1,3-dicarbonyl precursor involves a condensation reaction between a methyl ketone and diethyl oxalate (B1200264). chim.it This sodium ethoxide-mediated condensation yields a β-diketoester. This intermediate can then undergo cyclocondensation with a hydrazine derivative to produce the corresponding pyrazole, often with a carboxylate substituent. chim.it This method provides access to pyrazoles that might not be readily available from pre-formed 1,3-diketones.

For example, the reaction of an appropriately substituted methyl ketone with diethyl oxalate would form a 2,4-dioxobutanoate intermediate, which upon reaction with ethylhydrazine, would yield a pyrazole-3-carboxylate. Subsequent transformations, including bromination and decarboxylation, would be necessary to arrive at the target compound.

Table 2: Two-Step Pyrazole Synthesis from Methyl Ketones

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Condensation | Alkoxy-substituted acetophenones, Diethyl oxalate | Sodium ethoxide | β-diketoester | chim.it |

This table outlines the general sequence described in the literature.

1,3-Dipolar cycloaddition is another powerful and versatile strategy for synthesizing the pyrazole core. nih.gov This method involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkene or alkyne. chim.itnih.gov

The reaction of diazo compounds with alkynes is a well-established route to pyrazoles. rsc.orgrsc.org The cycloaddition can often be achieved simply by heating the components, sometimes under solvent-free conditions, which aligns with green chemistry principles. rsc.org The regioselectivity of the addition is a key consideration, influenced by electronic and steric factors of the substituents on both the diazo compound and the alkyne. nih.gov

To synthesize a 4-bromo-substituted pyrazole via this route, an alkynyl bromide could serve as the dipolarophile. For instance, the reaction of 1-bromopropyne with a diazo compound derived from ethane (B1197151) (diazoethane) would theoretically lead to the desired pyrazole skeleton. The use of a bromo-substituted alkyne directly incorporates the bromine atom at the 4-position of the resulting pyrazole ring. The regioselectivity of this reaction would be crucial in determining the final substitution pattern. nih.gov

Table 3: Representative [3+2] Cycloaddition of Diazo Compounds with Alkynes

| Diazo Compound | Alkyne | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl diazoacetate | Terminal alkynes | Heating, solvent-free | Ethyl 5-substituted-1H-pyrazole-3-carboxylate | High | rsc.org |

This table provides examples of related cycloaddition reactions.

Alkynes can be challenging to prepare and may exhibit poor regioselectivity in cycloadditions. nih.gov Therefore, alkyne surrogates, such as functionalized alkenes that can undergo elimination, have been developed. Bromovinyl acetals serve as effective alkyne equivalents in 1,3-dipolar cycloaddition reactions. nih.gov

A highly regioselective synthesis of 3,5-disubstituted pyrazoles has been achieved through the reaction of N-tosylhydrazones (which generate diazo compounds in situ) with unactivated bromovinyl acetals. nih.gov The reaction proceeds via a [3+2] cycloaddition to form a pyrazoline intermediate, followed by the elimination of HBr and the acetal (B89532) group to yield the aromatic pyrazole. This method offers an alternative to using potentially unstable or inaccessible alkynes. nih.govnih.gov

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of pyrazole cores. While direct palladium-catalyzed bromination of a pre-formed 1-ethyl-5-methyl-1H-pyrazole at the C4 position is not the most common approach, palladium catalysis is crucial for the synthesis of precursors and for subsequent reactions of the bromo-pyrazole product. For instance, Suzuki and other similar cross-coupling reactions can be employed to introduce the ethyl and methyl groups onto a pre-brominated pyrazole scaffold.

A plausible palladium-catalyzed approach to a precursor for this compound could involve the Suzuki coupling of a di-brominated pyrazole. For example, coupling of 4,5-dibromo-1H-pyrazole with an ethylating agent and a methylating agent in a stepwise manner, catalyzed by a palladium complex such as Pd(OAc)₂, could be envisioned. ias.ac.in The regioselectivity of such reactions would be a critical factor to control.

| Reaction Type | Catalyst | Reactants | Key Features |

| Suzuki Coupling | Pd(OAc)₂/Ligand | Aryl/heteroaryl boronic acid, Aryl/heteroaryl halide | Forms C-C bonds, versatile for precursor synthesis. ias.ac.in |

Copper-Mediated Reactions

Copper-mediated reactions are also instrumental in the synthesis of N-substituted pyrazoles. The Ullmann condensation, a classic copper-catalyzed reaction, can be employed for the N-ethylation of a pre-existing 4-bromo-5-methyl-1H-pyrazole. This reaction typically involves heating the pyrazole with an ethyl halide in the presence of a copper catalyst and a base.

Mechanistic studies suggest that these reactions can proceed through an initial cyclization of a hydrazine with an enaminone, followed by a copper-catalyzed Ullmann coupling with an aryl or alkyl halide. beilstein-journals.org This approach allows for the introduction of the N-ethyl group in a controlled manner.

| Reaction Type | Catalyst | Reactants | Key Features |

| Ullmann Condensation | Copper salt (e.g., CuI) | N-H heterocycle, Alkyl/Aryl halide | Forms N-C bonds, suitable for N-alkylation. beilstein-journals.org |

One-Pot Multicomponent Processes

One-pot multicomponent reactions offer an efficient and atom-economical route to highly substituted pyrazoles. beilstein-journals.orgnih.gov A potential one-pot synthesis of this compound could involve the condensation of a β-diketone precursor, such as pentane-2,4-dione, with ethylhydrazine, followed by in-situ bromination. researchgate.net

An electrocatalytic three-component synthesis of 4-bromopyrazoles has been reported, involving the reaction of acetylacetone, a hydrazine, and a brominating agent like diethyl 2-bromomalonate. sioc-journal.cn This method provides an eco-friendly alternative to traditional bromination techniques. The reaction first forms the pyrazole ring, which is then brominated. sioc-journal.cn

| Reaction Type | Key Reactants | Brominating Agent | Key Features |

| Three-component condensation/bromination | β-diketone, Ethylhydrazine | N-Bromosaccharin or Diethyl 2-bromomalonate | High efficiency, atom economy, often under mild conditions. researchgate.netsioc-journal.cn |

Specific Synthetic Approaches to this compound

More direct methods for the synthesis of this compound have also been explored, focusing on the late-stage introduction of the bromine atom or the construction of the brominated ring system in a single step.

While not explicitly detailed for this specific compound in the provided search results, dihalogenative cyclization is a known strategy for pyrazole synthesis. This approach would likely involve the reaction of a suitably substituted unsaturated precursor with a source of bromine, leading to a simultaneous cyclization and bromination event. The regioselectivity of bromine incorporation would be a key challenge to overcome.

The most straightforward approach to this compound is the direct bromination of 1-ethyl-5-methyl-1H-pyrazole. The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is generally the most reactive site.

Common brominating agents for this transformation include molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, such as acetic acid or a chlorinated solvent. The reactivity of the pyrazole ring can be influenced by the nature of the substituents at other positions.

| Brominating Agent | Solvent | Typical Conditions | Key Features |

| Bromine (Br₂) | Acetic Acid, CCl₄ | Room temperature or gentle heating | Direct and often high-yielding. nih.gov |

| N-Bromosuccinimide (NBS) | Acetonitrile, DMF | Room temperature or gentle heating | Milder alternative to Br₂, good for sensitive substrates. |

Mechanistic Elucidation of Formation Pathways

The formation of this compound via direct bromination proceeds through a classical electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich heterocycle, acts as the nucleophile.

The proposed mechanism involves the following steps:

Generation of the electrophile: The brominating agent (e.g., Br₂) becomes polarized, or in the presence of a Lewis acid, a more potent electrophile is generated.

Nucleophilic attack: The π-system of the pyrazole ring, specifically the electron-rich C4 position, attacks the electrophilic bromine atom. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion.

Deprotonation: A base, which can be the solvent or the counter-ion of the brominating agent, removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound.

Theoretical studies on the bromination of pyrazolines to pyrazoles suggest the involvement of a bromo-substituted pyrazoline intermediate. researchgate.net The oxidation of pyrazolines with bromine is a classical method for preparing pyrazoles. researchgate.net

Regioselectivity Studies in Pyrazole Synthesis

The reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine, such as ethylhydrazine, can theoretically produce two different regioisomeric pyrazoles. The regiochemical outcome is determined by which nitrogen atom of the hydrazine attacks which carbonyl carbon of the diketone.

In the case of ethylhydrazine, the two nitrogen atoms are electronically distinct. The terminal nitrogen (NH2) is generally considered more nucleophilic and less sterically hindered than the substituted nitrogen (NH-ethyl). rsc.org The reaction mechanism typically begins with the nucleophilic attack of the more reactive terminal NH2 group of ethylhydrazine onto one of the carbonyl carbons of the β-dicarbonyl precursor. rsc.org Following this initial attack, an intermediate hydrazone is formed, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. nih.gov

The selectivity of this process is influenced by several factors:

Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the diketone. An electron-withdrawing group near one carbonyl will make it more susceptible to nucleophilic attack.

Steric Hindrance: Both the substituents on the hydrazine and the diketone can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.

Reaction Conditions: As discussed in subsequent sections, the choice of solvent and the use of catalysts can significantly influence which reaction pathway is favored, thereby controlling the regioselectivity. nih.govresearchgate.net

For the synthesis of this compound, the desired outcome requires the ethyl group to be on the N-1 position and the methyl group on the C-5 position. This is typically the major product observed due to the preferential initial attack of the terminal -NH2 of ethylhydrazine on the acetyl carbonyl, followed by cyclization involving the second nitrogen atom attacking the other carbonyl group.

Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in the synthesis of pyrazoles, influencing reaction rates, yields, and selectivity.

Acid Catalysts: The Knorr synthesis is frequently performed under acidic conditions. jk-sci.comslideshare.net A catalytic amount of a Brønsted acid (e.g., hydrochloric acid, sulfuric acid, or acetic acid) is used to protonate one of the carbonyl oxygen atoms of the 1,3-dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazine. nih.gov The acid also facilitates the subsequent dehydration step, which leads to the formation of the stable aromatic pyrazole ring. nih.gov

Brominating Reagents: The introduction of the bromine atom at the 4-position of the pyrazole ring is a key step. This can be achieved either by starting with a pre-brominated 1,3-dicarbonyl precursor, such as 3-bromo-2,4-pentanedione, or by brominating the pre-formed 1-ethyl-5-methyl-1H-pyrazole. Common brominating agents for heterocycles include N-Bromosuccinimide (NBS) or molecular bromine (Br2) in a suitable solvent. A photocatalytic three-component reaction using CBr4 has also been reported for the synthesis of bromo-substituted pyrazoles, highlighting modern approaches to halogenation. organic-chemistry.org

Dehydrating Agents: In some protocols, specific dehydrating agents are used to drive the final aromatization step by removing the water molecule formed during cyclization. Concentrated sulfuric acid can serve this dual role of catalyst and dehydrating agent. nih.gov

The interplay of these reagents is critical for an efficient synthesis. For instance, the choice of acid catalyst can affect not only the rate but also the regiochemical outcome, especially in sensitive cases.

| Reagent/Catalyst | Role in Synthesis | Typical Examples |

| Acid Catalyst | Activates carbonyl group for nucleophilic attack; facilitates dehydration. | HCl, H₂SO₄, Acetic Acid |

| Brominating Agent | Introduces bromine atom at the C-4 position. | N-Bromosuccinimide (NBS), Br₂, CBr₄ |

| Solvent | Medium for the reaction; can influence regioselectivity and rate. | Ethanol, Acetic Acid, DMF, DMAc, TFE, HFIP |

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating the complex reaction pathways in pyrazole synthesis. rsc.org These studies provide deep insights into the factors governing regioselectivity, which are often difficult to determine purely through experimental means.

For the Knorr pyrazole synthesis, computational models can be used to:

Calculate Activation Energies: By modeling the transition states for the different possible reaction pathways (i.e., the pathways leading to the two different regioisomers), the activation energy for each can be calculated. The pathway with the lower activation energy is kinetically favored and will correspond to the major product observed experimentally. rsc.org

Analyze Intermediate Stability: The relative energies of the various intermediates, such as the initial adducts and the hydrazones, can be calculated to understand the thermodynamic landscape of the reaction.

Explain Solvent Effects: Computational models can incorporate solvent effects to explain why changing the reaction medium alters the regioselectivity. Solvents can stabilize transition states and intermediates differently, thereby changing the relative activation energies of the competing pathways.

DFT calculations have confirmed that for the reaction of substituted hydrazines with unsymmetrical β-diketones, the regioselectivity is a result of a delicate balance of steric and electronic factors. The transition state leading to the commonly observed isomer is typically found to be lower in energy, thus rationalizing the experimental outcome. rsc.org

Optimization of Reaction Conditions and Yields

Maximizing the yield of this compound requires careful optimization of various reaction parameters. The goal is to find a set of conditions that not only favors the formation of the desired regioisomer but also ensures high conversion of the starting materials and minimizes the formation of byproducts.

Temperature and Solvent Effects

Temperature and solvent are two of the most critical parameters in controlling the outcome of the Knorr pyrazole synthesis.

Temperature: The cyclocondensation reaction is often exothermic. Proper temperature control is necessary to prevent side reactions. While higher temperatures can increase the reaction rate, they may have a detrimental effect on selectivity. researchgate.net In many cases, running the reaction at room temperature or slightly elevated temperatures provides the best balance between reaction speed and regioselectivity. mdpi.com A temperature-controlled approach has been shown to allow for the divergent synthesis of different pyrazole derivatives from the same starting materials. nih.gov

Solvent: The choice of solvent can have a dramatic impact on regioselectivity. researchgate.net While traditional syntheses often use protic solvents like ethanol, studies have shown that aprotic amide solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) can significantly enhance the regioselectivity in favor of a single isomer. nih.gov More recently, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been demonstrated to dramatically increase regioselectivity, often leading to the formation of almost exclusive products. acs.org This effect is attributed to the unique hydrogen-bonding properties and polarity of these solvents, which can selectively stabilize the key transition state leading to the desired product.

| Solvent | Typical Effect on Regioselectivity | Reference |

| Ethanol | Often produces mixtures of regioisomers | nih.gov |

| N,N-Dimethylacetamide (DMAc) | High regioselectivity, often favoring a single isomer | nih.govmdpi.com |

| 2,2,2-Trifluoroethanol (TFE) | Dramatically increases regioselectivity | acs.org |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Excellent regioselectivity, often near-exclusive product formation | acs.org |

Catalyst Loading and Ligand Effects

For acid-catalyzed reactions like the Knorr synthesis, the amount of catalyst used is an important variable.

Catalyst Loading: An optimal catalyst loading is crucial for efficient synthesis. A certain minimum amount of acid catalyst is necessary to achieve a reasonable reaction rate. However, using an excessive amount of catalyst does not necessarily improve the yield and can sometimes lead to unwanted side reactions or decomposition of the starting materials or product. Studies on optimizing reaction conditions often involve screening different catalyst loadings (e.g., from 0.1 mol% to 20 mol%) to find the amount that provides the highest yield in the shortest time. researchgate.net For some pyrazolone (B3327878) syntheses, an optimal loading of 1 mol% was found to be effective. pnu.ac.ir

Ligand Effects: While the classic Knorr synthesis is typically acid-catalyzed and does not involve metal catalysts with ligands, modern variations of pyrazole synthesis can be metal-catalyzed. In such cases, the ligands coordinated to the metal center are critical. Ligands can influence the steric and electronic environment around the metal, thereby affecting the catalyst's activity and selectivity. For instance, in palladium-catalyzed pyrazole syntheses, the choice of phosphine (B1218219) ligand can be crucial. nih.gov However, for the specific synthesis of this compound via the Knorr pathway, ligand effects are not a primary consideration.

Scale-Up Considerations

Translating a laboratory-scale synthesis to a larger, industrial-scale production presents several challenges that must be addressed to ensure safety, efficiency, and consistency.

Heat Management: The Knorr pyrazole synthesis is often exothermic. On a large scale, the heat generated can be significant, and efficient heat dissipation is critical to maintain control over the reaction temperature. rsc.org Failure to do so can lead to a runaway reaction, reduced selectivity, and the formation of impurities. This requires the use of jacketed reactors with precise temperature control.

Reagent Addition: The rate of addition of reagents, particularly the hydrazine (which is often toxic and reactive), must be carefully controlled on a large scale. Slow, controlled addition helps to manage the reaction exotherm.

Mixing: Efficient and thorough mixing is more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent product quality and lower yields.

Work-up and Purification: Purification methods that are common in the lab, such as column chromatography, are often not practical or economical on a large scale. Alternative methods like crystallization, distillation, or extraction must be developed and optimized to isolate the final product in high purity.

Safety: The handling of large quantities of potentially hazardous materials like hydrazine derivatives and strong acids requires strict safety protocols and specialized equipment. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 1 Ethyl 5 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental Nuclear Magnetic Resonance (NMR) data, which is crucial for the structural elucidation of organic compounds, appears to be absent from the public domain for 4-bromo-1-ethyl-5-methyl-1H-pyrazole.

¹H NMR Spectral Analysis

No peer-reviewed studies or database entries containing experimentally determined ¹H NMR (proton NMR) spectra for this specific compound could be located. This analysis would typically provide information on the chemical environment of the protons, including the signals for the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons, the pyrazole (B372694) ring proton (-CH), and the methyl group attached to the pyrazole ring.

¹³C NMR Spectral Analysis

Similarly, experimental ¹³C NMR data, which identifies all non-equivalent carbon atoms in the molecule, is not available in the searched scientific literature. Such data would be expected to show six distinct signals corresponding to the two carbons of the ethyl group, the two methyl carbons, and the three carbons of the pyrazole ring.

Advanced NMR Techniques (e.g., 2D NMR)

There is no available information regarding the use of advanced NMR techniques, such as COSY, HSQC, or HMBC, for the characterization of this compound. These 2D NMR methods are instrumental in confirming the connectivity and spatial relationships between atoms within a molecule.

Infrared (IR) Spectroscopy

No experimental Infrared (IR) spectroscopy data for this compound has been published. An IR spectrum would reveal characteristic absorption bands corresponding to the vibrations of its functional groups, such as C-H stretching from the alkyl and aromatic moieties, C=C and C=N stretching from the pyrazole ring, and C-Br stretching.

Mass Spectrometry (MS)

While experimental mass spectra detailing fragmentation patterns are not available, computational predictions for the mass-to-charge ratio (m/z) of various adducts of the molecule have been generated. uni.lu The monoisotopic mass of this compound is 187.9949 Da. uni.lu Predicted m/z values can help in identifying the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 189.00218 |

| [M+Na]⁺ | 210.98412 |

| [M-H]⁻ | 186.98762 |

| [M+K]⁺ | 226.95806 |

| [M]⁺ | 187.99435 |

Data sourced from PubChem CID 25219331. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no information available regarding the Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound. A UV-Vis spectrum would provide insights into the electronic transitions within the molecule, particularly those associated with the pyrazole ring's conjugated system.

X-ray Crystallography for Solid-State Structure Elucidation

For a molecule like this compound, single-crystal X-ray diffraction would confirm the substitution pattern on the pyrazole ring. It would verify the positions of the bromo, ethyl, and methyl groups relative to each other and the nitrogen atoms of the heterocyclic ring. The analysis of related pyrazole structures reveals that the pyrazole ring itself is planar. The conformation of the ethyl group, specifically the torsion angle of the C-C bond relative to the pyrazole ring, would be a key feature determined from the crystallographic data.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and based on typical values for similar organic molecules, as specific data for the title compound is not publicly available.)

| Parameter | Value |

| Chemical Formula | C₆H₉BrN₂ |

| Formula Weight | 189.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, these would likely include van der Waals forces and potentially weak C-H···N or C-H···Br hydrogen bonds. The presence of the bromine atom could also lead to halogen bonding (Br···N or Br···Br interactions), which are significant in directing crystal packing. The study of 4-halogenated-1H-pyrazoles has shown that the nature of the halogen can influence the supramolecular motifs, such as the formation of trimers or catemers through hydrogen bonding. mdpi.com Although the N-H proton is absent in the title compound, other weak interactions would dictate the packing arrangement. Analysis of the Hirshfeld surface would allow for a detailed quantitative and qualitative understanding of these intermolecular contacts.

Correlation of Spectroscopic Data with Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental spectroscopic data. By creating a theoretical model of the molecule, its structural, electronic, and vibrational properties can be calculated.

For this compound, DFT calculations would be employed to optimize the molecular geometry in the gas phase. This calculated structure can then be compared to the experimental solid-state structure obtained from X-ray crystallography, providing insight into the effects of crystal packing on the molecular conformation.

Furthermore, computational models can predict spectroscopic data, such as ¹H and ¹³C NMR chemical shifts and infrared vibrational frequencies. The correlation between the calculated and experimental spectra serves as a validation of the computational model and aids in the definitive assignment of spectroscopic signals. For instance, calculated vibrational frequencies can be scaled to match experimental IR spectra, allowing for a detailed understanding of the vibrational modes of the molecule. The agreement between experimental and computational results for various pyrazole derivatives has been shown to be excellent, particularly for NMR and IR shifts.

Chemical Reactivity and Derivatization Strategies for 4 Bromo 1 Ethyl 5 Methyl 1h Pyrazole

Cross-Coupling Reactions at the Bromine Center (C4 Position)

The bromine atom at the C4 position of the pyrazole (B372694) ring is the primary site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used for preparing biaryl and vinyl-substituted aromatic compounds.

Arylation Reactions

No specific studies documenting the Suzuki-Miyaura arylation of 4-bromo-1-ethyl-5-methyl-1H-pyrazole with arylboronic acids or their derivatives were found. Therefore, no data on reaction conditions, catalyst systems, or yields for the synthesis of 4-aryl-1-ethyl-5-methyl-1H-pyrazoles via this method can be provided.

Heteroarylation Reactions

Similarly, there is no available research detailing the Suzuki-Miyaura heteroarylation of this compound. Consequently, information regarding the coupling with heteroarylboronic acids to form 4-heteroaryl-1-ethyl-5-methyl-1H-pyrazoles is absent from the scientific literature.

C-N Cross-Coupling (Amination) Reactions

C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for synthesizing N-aryl and N-heteroaryl compounds from aryl or heteroaryl halides and amines.

Palladium-Catalyzed C-N Coupling

No specific examples or dedicated studies on the palladium-catalyzed amination of this compound are available in the reviewed literature. Thus, there are no detailed findings on the reaction of this compound with various amines using palladium catalysts.

Copper-Catalyzed C-N Coupling

Research on the copper-catalyzed C-N coupling (Ullmann condensation) specifically involving this compound as the substrate has not been reported. As a result, there is no information on reaction protocols, scope, or efficiency for this transformation.

Other Transition Metal-Catalyzed Coupling Reactions

The bromine atom at the C4 position of this compound serves as a key handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions, in particular, are widely employed for their efficiency and functional group tolerance. researchgate.netresearchgate.net

Common coupling reactions applicable to this substrate include:

Suzuki Coupling: This reaction involves the coupling of the bromo-pyrazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govacs.org This method is highly effective for creating new carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4 position.

Heck Coupling: The Heck reaction couples the bromo-pyrazole with an alkene in the presence of a palladium catalyst to form a substituted alkene. This provides a direct method for vinylation of the pyrazole ring.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the bromo-pyrazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Negishi Coupling: Involving the reaction with an organozinc reagent, the Negishi coupling is another powerful tool for forming C-C bonds and is known for its high reactivity and selectivity. acs.org

Stille Coupling: This reaction uses organotin reagents to couple with the bromo-pyrazole, offering a mild and versatile method for introducing various organic moieties. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-pyrazole with amines, providing access to 4-amino-pyrazole derivatives.

The efficiency of these transition metal-catalyzed reactions can be influenced by factors such as the choice of catalyst, ligands, solvent, and base. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1-ethyl-5-methyl-1H-pyrazole |

| Heck Coupling | H₂C=CH-R | Pd(OAc)₂, P(o-tol)₃ | 4-Vinyl-1-ethyl-5-methyl-1H-pyrazole |

| Sonogashira Coupling | HC≡C-R | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-1-ethyl-5-methyl-1H-pyrazole |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | 4-(Dialkylamino)-1-ethyl-5-methyl-1H-pyrazole |

| Negishi Coupling | R-ZnCl | Pd(PPh₃)₄ | 4-Alkyl/Aryl-1-ethyl-5-methyl-1H-pyrazole |

Functionalization at Other Positions of the Pyrazole Ringnih.govyoutube.com

While the C4-bromo substituent is the most activated site for cross-coupling, other positions on the this compound molecule can also be targeted for functionalization, enabling the synthesis of more complex derivatives.

Reactions at the N1-Ethyl Group

The N1-ethyl group is generally less reactive than the pyrazole ring itself. As a saturated alkyl chain, it does not readily participate in the common reactions that modify the aromatic core. Functionalization typically requires more forcing conditions, such as free-radical reactions, which can lack selectivity and are less commonly employed for targeted derivatization of such scaffolds. Therefore, modifications at this position are less straightforward compared to the functionalization of the pyrazole ring carbons.

Reactions at the C5-Methyl Group

The methyl group at the C5 position offers a site for various chemical transformations. The protons of this methyl group are weakly acidic and can be removed by a strong base, such as an organolithium reagent, to generate a carbanion. This nucleophilic species can then react with a range of electrophiles to introduce new functional groups.

Potential reactions include:

Halogenation: Reaction with N-bromosuccinimide (NBS) under radical initiation conditions can lead to the formation of a 5-(bromomethyl) derivative. This product is a versatile intermediate, as the bromomethyl group can be readily displaced by various nucleophiles.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents, providing a handle for further modifications like condensation or amidation reactions.

Condensation: The activated methyl group can potentially undergo condensation reactions with aldehydes or ketones under basic conditions to form styryl-like derivatives.

Electrophilic Aromatic Substitution (if applicable)chemicalbook.com

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In pyrazoles, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. mdpi.com In the case of this compound, this position is already occupied by a bromine atom.

Further electrophilic substitution on the pyrazole ring is challenging due to the deactivating inductive effect of the bromine atom and the occupation of the most reactive site. While the N1-ethyl and C5-methyl groups are weakly activating, any subsequent electrophilic attack would likely require harsh reaction conditions and would be directed to the C3 position, the only remaining unsubstituted carbon on the ring. Common EAS reactions include nitration, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comyoutube.com However, the applicability and success of such reactions on this specific, highly substituted pyrazole would need to be determined empirically, as the combination of directing effects and steric hindrance makes the outcome difficult to predict.

Synthesis of Novel Analogues and Derivativesnih.govresearchgate.netjmchemsci.combiosynth.comnih.govpunagri.com

The structural core of this compound is a valuable starting point for the synthesis of novel analogues and derivatives. By leveraging the reactivity at the C4 and C5 positions, a diverse library of new compounds can be generated.

Modification of Substituents for Structure-Activity Relationship (SAR) Studiesbiosynth.com

In medicinal chemistry, the systematic modification of a lead compound's structure is crucial for understanding its structure-activity relationships (SAR) and optimizing its biological activity. nih.gov this compound is an excellent template for such studies.

Key modifications for SAR exploration could include:

Variation at C4: The bromine atom can be replaced with a wide variety of substituents using the transition metal-catalyzed coupling reactions described in section 4.1.3. Introducing different aryl, heteroaryl, alkyl, and amino groups allows for the systematic investigation of how steric bulk, electronic properties, and hydrogen bonding potential at this position affect biological activity.

Variation at C5: Functionalization of the C5-methyl group, as outlined in section 4.2.2, can introduce new pharmacophoric features. Converting the methyl group to, for example, a hydroxymethyl, carboxyl, or aminomethyl group can probe interactions with specific receptor sites.

Variation at N1: Although direct functionalization of the N1-ethyl group is difficult, synthesizing analogues with different alkyl or aryl groups at the N1 position from the outset can provide insight into the importance of this substituent for activity. For instance, replacing the ethyl group with larger alkyl chains, cyclic systems, or aromatic rings can explore the steric and hydrophobic requirements of a target binding pocket.

A systematic approach, as illustrated in the table below, would enable a comprehensive SAR study.

| Position | Original Substituent | Proposed Modifications | Rationale for SAR Study |

|---|---|---|---|

| C4 | -Br | -Phenyl, -Pyridyl, -Thienyl, -CN, -NH₂, -Alkyl chains | Explore electronic effects, steric hindrance, and potential for new hydrogen bond interactions. |

| C5 | -CH₃ | -CH₂OH, -CHO, -COOH, -CH₂NH₂ | Introduce polar functional groups to probe for specific interactions (H-bond donors/acceptors). |

| N1 | -CH₂CH₃ | -Methyl, -Propyl, -Cyclohexyl, -Phenyl | Investigate the influence of size, lipophilicity, and steric bulk at the N1-position. |

Preparation of Complex Heterocyclic Systems Incorporating the Pyrazole Moiety

The transformation of this compound into more complex heterocyclic systems is primarily achieved through two major pathways: palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization, and direct condensation with bifunctional reagents. These methods provide access to a diverse range of fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyridazines.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations are instrumental in introducing functionalities at the 4-position that can subsequently participate in ring-closing reactions.

Suzuki Coupling: This reaction involves the coupling of the bromo-pyrazole with an organoboron reagent. By choosing a boronic acid or ester that also contains a reactive group, a subsequent intramolecular cyclization can be triggered to form a new ring. For instance, coupling with a boronic acid bearing a pendant amino or hydroxyl group can lead to the formation of fused systems.

Sonogashira Coupling: The Sonogashira reaction couples the bromo-pyrazole with a terminal alkyne. The resulting 4-alkynyl-1-ethyl-5-methyl-1H-pyrazole is a key intermediate for the synthesis of various fused heterocycles. Intramolecular cyclization of these intermediates can be induced under various conditions to yield, for example, pyrazolo-pyridines or other fused systems. A general representation of this strategy is the coupling of a bromo-heterocycle with an alkyne, followed by an intramolecular cyclization.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between the pyrazole and an amine. By employing an amino-heterocycle or an amine with a suitable functional group, a subsequent cyclization can lead to the formation of nitrogen-containing fused rings. While studies have been conducted on the Buchwald-Hartwig coupling of other 4-bromo-pyrazoles, such as 4-bromo-1H-1-tritylpyrazole, with various amines researchgate.netnih.gov, the specific application to this compound for the synthesis of complex fused systems follows a similar theoretical pathway.

Condensation Reactions:

Direct condensation of this compound with suitable bifunctional reagents offers a more direct route to certain fused heterocyclic systems. A notable example is the synthesis of pyrazolo[3,4-d]pyridazines. This can be achieved by first converting the bromo-pyrazole into a more reactive intermediate, such as a 4-acetyl or 4-formyl derivative, which can then undergo cyclocondensation with hydrazine (B178648) or its derivatives. For instance, a 4-acetyl-5-methyl-1-aryl-pyrazole can react with hydrazine to form the corresponding pyrazolo[3,4-d]pyridazine.

The following table summarizes hypothetical reaction pathways for the synthesis of complex heterocyclic systems starting from this compound, based on established methodologies for analogous compounds.

| Starting Material | Reagent/Catalyst | Intermediate | Product | Reaction Type |

| This compound | (2-aminophenyl)boronic acid / Pd catalyst | 4-(2-aminophenyl)-1-ethyl-5-methyl-1H-pyrazole | Pyrazolo[3,4-b]quinoline derivative | Suzuki Coupling / Intramolecular Cyclization |

| This compound | Ethynylpyridine / Pd/Cu catalyst | 1-ethyl-5-methyl-4-(pyridin-2-ylethynyl)-1H-pyrazole | Pyrazolo[3,4-b]pyridine derivative | Sonogashira Coupling / Intramolecular Cyclization |

| This compound | 2-aminopyridine / Pd catalyst | N-(pyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazol-4-amine | Pyrazolo[4,3-b]pyrido[1,2-a]pyrimidine derivative | Buchwald-Hartwig Amination / Intramolecular Cyclization |

| This compound | 1. n-BuLi, 2. DMF, 3. Hydrazine hydrate | 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | 2-ethyl-7-methyl-2,6-dihydropyrazolo[3,4-d]pyridazine | Lithiation-formylation / Cyclocondensation |

Computational Chemistry and Theoretical Studies of 4 Bromo 1 Ethyl 5 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the properties of pyrazole (B372694) derivatives. nih.govbohrium.com Methods such as B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently used in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govnih.govwu.ac.thnih.gov These calculations form the basis for geometry optimization, electronic structure analysis, and the prediction of various molecular properties.

The first step in most computational studies is geometry optimization, a process that locates the minimum energy structure of a molecule on its potential energy surface. For 4-bromo-1-ethyl-5-methyl-1H-pyrazole, this involves calculating the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional conformation. The resulting optimized structure corresponds to a true energy minimum, confirmed by the absence of imaginary frequencies in subsequent vibrational analysis calculations. acs.org

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Predicted Value | Parameter | Predicted Value |

| N1-N2 | 1.36 | C5-N1-N2 | 111.5 |

| N2-C3 | 1.33 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.41 | N2-C3-C4 | 112.0 |

| C4-C5 | 1.38 | C3-C4-C5 | 104.5 |

| C5-N1 | 1.35 | C4-C5-N1 | 107.0 |

| C4-Br | 1.88 | C3-C4-Br | 127.0 |

Note: The values in Table 1 are illustrative, based on general findings for substituted pyrazole rings, and represent typical bond lengths and angles that would be determined through DFT-based geometry optimization.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. For pyrazole derivatives, HOMO values typically range from -7.67 to -5.60 eV, and LUMO values range from -4.25 to -1.80 eV. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.10 |

| Energy Gap (ΔE) | 4.40 |

Charge distribution analysis provides further insight into a molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge landscape. asrjetsjournal.org In an MEP map of this compound, electronegative regions (typically colored red or yellow), indicating sites susceptible to electrophilic attack, would be expected around the nitrogen atoms and the bromine atom. Electron-deficient regions (colored blue), which are susceptible to nucleophilic attack, would likely be found around the hydrogen atoms of the methyl and ethyl groups. nih.gov

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. asrjetsjournal.orgnih.gov These theoretical predictions are valuable for assigning signals in experimental spectra. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These frequencies correspond to the fundamental modes of vibration (e.g., stretching, bending) within the molecule. nih.gov While calculated frequencies are often systematically higher than experimental values, they can be scaled by an appropriate factor to achieve excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions. bohrium.comnih.gov This approach calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. wu.ac.th

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | CH3 (pyrazole ring) | ~2.3 ppm |

| CH2 (ethyl group) | ~4.1 ppm | |

| IR | C-H stretch | ~2950-3000 cm-1 |

| C=N stretch | ~1550 cm-1 | |

| UV-Vis | λmax | ~250 nm |

Tautomerism is a key feature of many heterocyclic systems, including pyrazoles. However, in this compound, the substitution of an ethyl group at the N1 position precludes the common annular tautomerism seen in N-unsubstituted pyrazoles. In N-unsubstituted 4-bromo-1H-pyrazoles, DFT calculations have been used to compare the relative stabilities of different tautomeric forms, showing that the 3-bromo tautomer is generally more stable than the 5-bromo tautomer. researchgate.net For the title compound, this type of tautomerism is not possible due to the fixed position of the ethyl group, locking the molecule in the 1-ethyl constitutional isomer.

Non-covalent interactions are crucial for understanding the solid-state packing of molecules in crystals and their behavior in solution. gatech.edu For this compound, several types of non-covalent interactions could be computationally investigated. These include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially forming interactions with the nitrogen atoms of neighboring molecules (Br···N). mdpi.com

Hydrogen Bonding: Weak C-H···N or C-H···Br hydrogen bonds may play a role in stabilizing the crystal lattice. uomphysics.net

Computational analysis can quantify the strength of these interactions and predict the most likely supramolecular assemblies, such as dimers or extended networks. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for studying the properties of single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more complex environment. MD simulations could be applied to this compound to explore its dynamic behavior in a solution, its interactions with solvent molecules, or its binding mode within a biological target like a protein active site. nih.govresearchgate.net Such simulations provide insights into conformational flexibility and the stability of intermolecular interactions on a nanosecond timescale. researchgate.net At present, specific MD simulation studies for this compound have not been reported in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A thorough review of scientific literature indicates that specific Quantitative Structure-Activity Relationship (QSAR) modeling studies focusing on This compound are not publicly available at this time. QSAR models are developed based on datasets of compounds with known biological activities, and it appears this particular compound has not been extensively studied in such a context.

However, to provide a relevant framework, it is useful to examine QSAR studies conducted on the broader class of pyrazole derivatives. These studies offer insights into the types of molecular descriptors and computational methods that are employed to correlate the chemical structure of pyrazoles with their biological activities. Pyrazole derivatives are a significant class of heterocyclic compounds that have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov

General Approach to QSAR Modeling of Pyrazole Derivatives

QSAR studies of pyrazole derivatives typically involve the generation of a statistically significant model that can predict the biological activity of new compounds based on their structural features. This process generally includes:

Dataset Compilation: A series of pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) against a specific biological target is assembled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Mathematical models are constructed using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to establish a relationship between the descriptors and the biological activity.

Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using various validation methods.

Illustrative Data for QSAR Studies on Pyrazole Derivatives

The following table provides a hypothetical example of the type of data that would be used in a QSAR study of pyrazole derivatives. This data is for illustrative purposes only and does not include This compound , as no specific biological activity data for this compound in a QSAR context was found.

| Compound | Biological Activity (pIC₅₀) | Molecular Weight | LogP | Dipole Moment (Debye) |

| Pyrazole Derivative 1 | 6.5 | 150.2 | 2.1 | 2.5 |

| Pyrazole Derivative 2 | 7.2 | 185.7 | 2.8 | 3.1 |

| Pyrazole Derivative 3 | 5.9 | 164.3 | 2.3 | 2.7 |

| Pyrazole Derivative 4 | 7.8 | 201.5 | 3.2 | 3.5 |

| Pyrazole Derivative 5 | 6.1 | 178.9 | 2.6 | 2.9 |

In a typical QSAR study, the model might reveal, for instance, that higher lipophilicity (LogP) and a larger dipole moment are positively correlated with the biological activity of a particular series of pyrazole derivatives. Such findings are crucial for the rational design of new and more potent therapeutic agents.

While a specific QSAR model for This compound is not available, its structural features—such as the presence of a bromine atom, an ethyl group, and a methyl group—would contribute to its unique physicochemical properties. Should this compound be included in future biological screenings and subsequent QSAR analyses, the contribution of these substituents to its activity could be quantitatively determined.

Biological Activities and Pharmacological Potential of 4 Bromo 1 Ethyl 5 Methyl 1h Pyrazole and Its Derivatives

Antimicrobial Activities

Pyrazole (B372694) derivatives are recognized for their significant antimicrobial properties, exhibiting efficacy against a range of pathogenic bacteria and fungi. The structural versatility of the pyrazole ring allows for modifications that enhance potency and spectrum of activity.

Antibacterial Efficacy (e.g., against Gram-negative bacteria like A. baumannii)

The rise of multidrug-resistant bacteria, particularly Gram-negative pathogens like Acinetobacter baumannii, presents a significant global health challenge. A. baumannii is a major cause of hospital-acquired infections and has developed resistance to nearly all available antibiotics, making the discovery of new antibacterial agents crucial. biosynth.com The unique and adaptable structure of the pyrazole ring has made it an attractive scaffold for researchers developing novel antibiotics to combat this threat. biosynth.commdpi.com

Numerous studies have highlighted the effectiveness of various pyrazole derivatives against multidrug-resistant A. baumannii strains. biosynth.com For instance, research into 4-trifluoromethylphenyl-substituted pyrazole derivatives yielded compounds with potent activity against both antibiotic-sensitive and antibiotic-resistant strains of A. baumannii. nih.gov Similarly, a series of pyrazole-derived hydrazones were synthesized and found to be potent and specific inhibitors of A. baumannii, with some molecules demonstrating a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL. nih.gov One particularly potent chloro-substituted compound in this series inhibited the growth of A. baumannii ATCC 19606 at sub-microgram concentrations. nih.gov

The structure-activity relationship (SAR) is a key area of investigation, revealing how different substituents on the pyrazole ring influence antibacterial potency. biosynth.com Studies have shown that N-phenyl derivatives with halogen substitutions on the phenyl ring exhibit potent activity against A. baumannii. nih.gov For example, a 2-fluorophenyl-substituted hydrazone showed significant activity with MIC values as low as 3.125 µg/mL, while a chloro-substituted version was the most potent in its series. nih.gov Other research has focused on pyrazole compounds that act as antibiotic adjuvants, enhancing the activity of existing antibiotics like colistin (B93849) against resistant A. baumannii isolates. uwaterloo.ca

| Pyrazole Derivative Type | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole-derived hydrazones (general) | A. baumannii | As low as 0.78 µg/mL | nih.gov |

| 2-Fluorophenyl-substituted hydrazone | A. baumannii | As low as 3.125 µg/mL | nih.gov |

| Chloro-substituted hydrazone | A. baumannii ATCC 19606 | Sub-microgram concentration | nih.gov |

| Chloro-substituted hydrazone | A. baumannii ATCC 747 | 1.56 µg/mL | nih.gov |

Antifungal Efficacy

In addition to their antibacterial properties, pyrazole derivatives have been extensively studied for their potential as antifungal agents against various pathogenic fungi. nih.gov The pyrazole scaffold is a core component of several commercial fungicides used for plant protection. nih.gov

Research has demonstrated that pyrazole derivatives can exhibit broad-spectrum antifungal activity. In one study, a series of novel 1-substituted-5-trifluoromethyl‑1H‑pyrazole-4-carboxamide derivatives were synthesized and tested against several phytopathogenic fungi. mdpi.com One compound from this series, designated Y13, showed excellent in vitro efficacy against Gibberella zeae, Botryosphaeria dothidea, Fusarium proliferatum, and Fusarium oxysporum, with EC50 values of 13.1, 14.4, 13.3, and 21.4 mg/L, respectively. mdpi.com Another study involving twenty different pyrazole derivatives identified a compound, labeled 3b, as the most effective against Aspergillus niger and Aspergillus flavus, with inhibition zone diameters of 32.0 mm and 30.0 mm, respectively. luc.edu

The mechanism of antifungal action for some pyrazole derivatives may involve the disruption of the fungal cell membrane, leading to the inhibition of mycelial growth. mdpi.com The structural features of these compounds, such as the nature and position of substituents on the pyrazole ring, play a crucial role in determining their antifungal potency and spectrum. mdpi.com

| Pyrazole Derivative | Fungal Strain | Reported Activity | Reference |

|---|---|---|---|

| Compound Y13 (pyrazole-4-carboxamide) | G. zeae | EC50 = 13.1 mg/L | mdpi.com |

| Compound Y13 (pyrazole-4-carboxamide) | B. dothidea | EC50 = 14.4 mg/L | mdpi.com |

| Compound 3b | A. niger | Inhibition Zone = 32.0 mm | luc.edu |

| Compound 3b | A. flavus | Inhibition Zone = 30.0 mm | luc.edu |

| Compound 5f (fluorinated 7-hydroxycoumarin derivative) | B. cinerea | EC50 = 5.75 µg/mL | mdpi.com |

Enzyme Inhibition Studies

The pharmacological potential of pyrazole derivatives is often linked to their ability to selectively inhibit specific enzymes involved in various pathological processes. This targeted inhibition is a cornerstone of modern drug design.

Bacterial Methionine Aminopeptidases (MetAPs) Inhibition

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that cleave the N-terminal methionine from newly synthesized proteins in both prokaryotic and eukaryotic cells. banglajol.infobiointerfaceresearch.com This process is vital for proper protein maturation, function, and degradation. researchgate.net In bacteria, knockout experiments have demonstrated that MetAP activity is essential for cell survival, making it a promising target for the development of novel antibacterial drugs. banglajol.infobiointerfaceresearch.com The inhibition of bacterial MetAP can lead to growth inhibition and cell death.

While MetAP is a validated antibacterial target, and various chemical scaffolds have been explored as inhibitors, the specific role of pyrazole-based compounds as direct inhibitors of bacterial MetAPs is not as extensively documented in the scientific literature as other heterocyclic systems, such as 1,2,4-triazoles. banglajol.inforesearchgate.net Research on MetAP inhibitors has highlighted the importance of achieving selectivity for the bacterial enzyme over its human counterparts to ensure safety. banglajol.infobiointerfaceresearch.com Although pyrazoles are known to possess broad antibacterial activity through various mechanisms, further investigation is required to fully elucidate their potential to specifically target and inhibit bacterial MetAPs.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest for applications in cosmetics for skin lightening and in medicine for treating hyperpigmentation. researchgate.net

Several studies have shown that pyrazole derivatives can act as potent tyrosinase inhibitors. A series of 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. Certain compounds in the series demonstrated significant inhibitory activity. For example, one derivative showed a 91.87% inhibition at a concentration of 1.00 mg/mL. The 50% inhibitory concentration (IC50) values for some of these pyrazole derivatives were found to be lower than that of resveratrol, a standard tyrosinase inhibitor. Molecular docking studies suggest that these derivatives may block the enzyme's activity by preventing the substrate from accessing the active site. researchgate.net This dual potential as both tyrosinase inhibitors and possible anticancer agents makes pyrazole derivatives valuable candidates for further research in both cosmetics and therapeutics.

| Pyrazole Derivative | Substrate | Activity (% Inhibition @ 1.00 mg/mL) | IC50 Value (mg/mL) | Reference |

|---|---|---|---|---|

| Compound 2 (carbothioamide derivative) | L-tyrosine | 91.87% | 0.391 | |

| Compound 3 (carbothioamide derivative) | L-tyrosine | 79.27% | 0.259 | |

| Compound 3 (carbothioamide derivative) | L-DOPA | 89.59% | Not Reported | |

| Resveratrol (Standard) | L-tyrosine | Not Reported | 0.965 |

Cyclooxygenase 2 (COX-2) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and promoting platelet aggregation, COX-2 is typically induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

The pyrazole ring is a core structural feature of several well-known selective COX-2 inhibitors, such as celecoxib. Numerous studies have focused on synthesizing and evaluating novel pyrazole derivatives for their COX-2 inhibitory activity. For example, a newly synthesized pyrazole derivative, 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide, showed promising anti-inflammatory and analgesic effects with a favorable safety profile in preclinical studies. Another study synthesized a series of pyrazole derivatives and evaluated their in vitro inhibitory activity against COX-1 and COX-2. Many of the tested compounds showed potent inhibition at the nanomolar level and exhibited high selectivity for COX-2 over COX-1, with some derivatives demonstrating activity comparable or superior to celecoxib. Molecular docking studies have helped to elucidate the binding modes of these pyrazole inhibitors within the COX-2 active site, guiding the design of new agents with improved potency and selectivity.

| Pyrazole Derivative | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

|---|---|---|---|

| Compound 2a | 19.87 | Not Reported | |

| Compound 3b | 39.43 | 22.21 | |

| Compound 4a | 61.24 | 14.35 | |

| Compound 5b | 38.73 | 17.47 | |

| Compound 5e | 39.14 | 13.10 | |

| Celecoxib (Reference) | Used as a positive control for comparison |

Anticancer and Antiproliferative Activities

The pyrazole scaffold is a cornerstone in the development of new anticancer agents, with various derivatives demonstrating significant activity against several cancer cell lines. nih.govsrrjournals.comnih.govbohrium.com The introduction of a bromine atom to the pyrazole ring, as seen in 4-bromo-1-ethyl-5-methyl-1H-pyrazole, is a common strategy in medicinal chemistry to potentially enhance the potency and selectivity of bioactive compounds.

Derivatives of pyrazole have been shown to be particularly effective against lung carcinoma cells (A549). srrjournals.com Furthermore, certain pyrazole derivatives linked with a pyrimidine (B1678525) moiety have demonstrated notable efficacy against lung cancer cell lines. srrjournals.com Research into curcuminoid pyrazoles, where the diketone moiety of curcumin (B1669340) is replaced by a pyrazole ring, has also shown promise in cancer therapy, with demonstrated cytotoxicity against HeLa (cervix carcinoma), HT-29 (colon carcinoma), and MCF-7 (breast cancer) cell lines. nih.gov

In Vitro Cytotoxicity Assays (e.g., against melanoma cell lines)

The cytotoxic effects of pyrazole derivatives have been evaluated against various cancer cell lines. For instance, a galactosylated pyrrolopyrazole derivative isolated from watermelon seeds exhibited mild cytotoxicity against the mouse B16 melanoma 4A5 cell line, showing a 70.4% growth inhibition at a concentration of 100 μM. nih.gov

Other studies have identified pyrazole derivatives with potent activity against different cancer cell lines. For example, a derivative substituted with a 4-bromophenyl group at the pyrazole ring showed inhibitory activity against A549, HeLa, and MCF-7 cell lines with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. srrjournals.com Another study highlighted a pyrazole-oxindole conjugate that significantly inhibited tubulin assembly, a key process in cell division, and showed potent inhibition against MCF-7, A549, and HeLa cancer cell lines with IC50 values ranging from 0.83 to 1.81 µM. nih.gov

| Derivative Type | Cell Line | Activity | Reference |

|---|---|---|---|

| Galactosylated pyrrolopyrazole | Mouse B16 melanoma 4A5 | 70.4% growth inhibition at 100 μM | nih.gov |

| 4-bromophenyl substituted pyrazole | A549 (Lung) | IC50 = 8.0 µM | srrjournals.com |

| HeLa (Cervical) | IC50 = 9.8 µM | ||

| MCF-7 (Breast) | IC50 = 5.8 µM | ||

| Pyrazole–oxindole conjugate | MCF-7 (Breast) | IC50 = 0.83–1.81 µM | nih.gov |

| A549 (Lung) | |||

| HeLa (Cervical) |

Antiangiogenic Effects